molecular formula C4H8ClN B1340743 But-3-yn-1-amine hydrochloride CAS No. 88211-50-1

But-3-yn-1-amine hydrochloride

Cat. No.: B1340743
CAS No.: 88211-50-1
M. Wt: 105.56 g/mol
InChI Key: PQEPCBUBKRUREA-UHFFFAOYSA-N
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Description

But-3-yn-1-amine hydrochloride is an organic compound with the molecular formula C4H8ClN. It is a hydrochloride salt of but-3-yn-1-amine, characterized by the presence of an alkyne group and an amine group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: But-3-yn-1-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of but-3-yn-1-amine with hydrochloric acid. The reaction is typically carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The resulting product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions. The process may include additional steps such as distillation and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: But-3-yn-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of saturated amines.

    Substitution: Formation of halogenated amines or other substituted derivatives.

Scientific Research Applications

But-3-yn-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    But-3-yn-1-amine: The parent compound without the hydrochloride salt.

    Hex-3-yn-1-amine: A similar compound with a longer carbon chain.

    Propargylamine: A related compound with a similar alkyne group.

Uniqueness: But-3-yn-1-amine hydrochloride is unique due to its combination of an alkyne group and an amine group, along with the presence of the hydrochloride salt. This combination enhances its solubility and reactivity, making it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

but-3-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N.ClH/c1-2-3-4-5;/h1H,3-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEPCBUBKRUREA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90481102
Record name but-3-yn-1-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88211-50-1
Record name but-3-yn-1-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name but-3-yn-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does but-3-yn-1-amine hydrochloride interact with the perovskite precursor solution, and what are the downstream effects on perovskite film formation?

A1: this compound, when added to the perovskite precursor solution containing formamidinium iodide (FAI), undergoes an in-situ reaction. [] This reaction results in the formation of a new additive directly within the solution. This additive plays a crucial role in controlling the crystallization kinetics of the perovskite film. Specifically, it influences the intermediate precursor phase, leading to regulated perovskite nucleation and the formation of beneficial 2D perovskite structures. [] These 2D structures promote the growth of perovskite crystals along the preferred [] orientation. This controlled growth not only reduces lattice strain within the film but also allows for strong interaction between the additive and the perovskite, effectively passivating surface defects. [] This ultimately leads to improved optoelectronic properties and enhanced device performance.

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